molecular formula C10H8N4 B11908013 3-Amino-7-methylquinoxaline-2-carbonitrile CAS No. 444807-95-8

3-Amino-7-methylquinoxaline-2-carbonitrile

Cat. No.: B11908013
CAS No.: 444807-95-8
M. Wt: 184.20 g/mol
InChI Key: YZSDBHALUVSODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-7-methylquinoxaline-2-carbonitrile (CAS 444807-95-8) is a quinoxaline derivative that serves as a versatile chemical scaffold and key intermediate in medicinal chemistry research, particularly in the development of novel anti-tumor agents. Its primary research value lies in its role as a precursor for the synthesis of quinoxaline-1,4-di-N-oxide derivatives, a class of compounds investigated as hypoxia-selective cytotoxins . These prodrugs are designed to be selectively activated under the low-oxygen (hypoxic) conditions common in solid tumors, a mechanism shared with the clinical candidate Tirapazamine . Studies have shown that modifying the core structure, such as by introducing a 7-methyl group, can enhance the hypoxic cytotoxic activity and selectivity of these compounds against various human cancer cell lines, including hepatoma, chronic myeloid leukemia, and nasopharynx carcinoma models . Furthermore, this compound acts as a privileged ligand in bioinorganic chemistry. It is used to synthesize metal complexes with vanadium(IV), palladium(II), and copper(II), which are explored for their enhanced cytotoxic and insulin-mimetic properties . Coordination with metals like vanadium is pursued to improve the pharmacological properties and bioavailability of the organic drug candidates . With a molecular formula of C 10 H 8 N 4 and a molecular weight of 184.20 g/mol, this compound provides a critical building block for researchers aiming to develop new therapeutic strategies targeting cancer hypoxia and diabetes.

Properties

CAS No.

444807-95-8

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

3-amino-7-methylquinoxaline-2-carbonitrile

InChI

InChI=1S/C10H8N4/c1-6-2-3-7-8(4-6)13-9(5-11)10(12)14-7/h2-4H,1H3,(H2,12,14)

InChI Key

YZSDBHALUVSODG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)C#N)N

Origin of Product

United States

Preparation Methods

Starting Material Design

To position the methyl group at C7, 4-methyl-o-phenylenediamine is employed. When condensed with ethyl cyanoacetate under acidic conditions (e.g., acetic acid or polyphosphoric acid), the reaction proceeds via a tandem cyclization-dehydration mechanism:

4-Methyl-o-phenylenediamine+ethyl cyanoacetateH+7-Methylquinoxaline-2-carbonitrile+byproducts\text{4-Methyl-o-phenylenediamine} + \text{ethyl cyanoacetate} \xrightarrow{\text{H}^+} \text{7-Methylquinoxaline-2-carbonitrile} + \text{byproducts}

The cyano group at C2 arises from the cyanoacetate, while the methyl group at C7 originates from the diamine’s benzene ring. Subsequent nitration at C3 (adjacent to the electron-withdrawing cyano group) using fuming nitric acid, followed by reduction with hydrogen/Pd-C or Fe/HCl, yields the target amino group.

Key Challenges:

  • Regioselectivity : Competing nitration at C5 or C6 may occur, requiring careful control of reaction conditions.

  • Functional Group Stability : The cyano group must withstand nitration’s harsh acidic environment.

Beirut Reaction with Modified Benzofuroxans

The Beirut reaction , which couples benzofuroxans with active methylene compounds, offers an alternative pathway. This method is particularly advantageous for introducing electron-withdrawing groups like cyano at C2.

Synthesis of 7-Methylbenzofuroxan

7-Methylbenzofuroxan is prepared by nitration of o-cresol, followed by oxidation with H2_2O2_2/H2_2SO4_4. Reacting this with benzoylacetonitrile in the presence of triethylamine generates a quinoxaline-2-carbonitrile intermediate:

7-Methylbenzofuroxan+benzoylacetonitrileEt3N7-Methylquinoxaline-2-carbonitrile 1,4-dioxide\text{7-Methylbenzofuroxan} + \text{benzoylacetonitrile} \xrightarrow{\text{Et}_3\text{N}} \text{7-Methylquinoxaline-2-carbonitrile 1,4-dioxide}

Reduction of the N-oxide groups (e.g., using Zn/HCl) and subsequent amination at C3 via nucleophilic substitution (e.g., NH3_3/CuI) yields the target compound.

Advantages:

  • High regiocontrol due to the directing effects of the cyano and N-oxide groups.

  • Scalable under mild conditions.

Halogenation-Amination Sequence

A two-step strategy involving halogenation followed by amination is effective for late-stage functionalization.

Synthesis of 3-Chloro-7-methylquinoxaline-2-carbonitrile

Starting from 7-methylquinoxaline-2-carbonitrile, chlorination at C3 is achieved using POCl3_3/PCl5_5 under reflux. The cyano group directs electrophilic substitution to the adjacent position:

7-Methylquinoxaline-2-carbonitrilePOCl33-Chloro-7-methylquinoxaline-2-carbonitrile\text{7-Methylquinoxaline-2-carbonitrile} \xrightarrow{\text{POCl}_3} \text{3-Chloro-7-methylquinoxaline-2-carbonitrile}

Ammonolysis

Treatment with aqueous ammonia or ammonium hydroxide at elevated temperatures (80–100°C) replaces the chlorine atom with an amino group:

3-Chloro-7-methylquinoxaline-2-carbonitrile+NH3ΔThis compound\text{3-Chloro-7-methylquinoxaline-2-carbonitrile} + \text{NH}_3 \xrightarrow{\Delta} \text{this compound}

This method mirrors approaches used for analogous quinoline systems.

Radical Methylation of Quinoxaline Precursors

Recent advances in radical chemistry enable selective methylation at C7. A method adapted from CN111116497B employs tert-butyl peroxide (TBHP) as a methyl source and iodine as an oxidant.

Procedure Overview

A quinoxaline-2-carbonitrile precursor (lacking the C7 methyl group) is treated with TBHP, I2_2, and Na2_2SO3_3 in acetonitrile. The reaction proceeds via a radical mechanism, installing the methyl group at C7:

Quinoxaline-2-carbonitrile+TBHPI27-Methylquinoxaline-2-carbonitrile\text{Quinoxaline-2-carbonitrile} + \text{TBHP} \xrightarrow{\text{I}_2} \text{7-Methylquinoxaline-2-carbonitrile}

Subsequent amination at C3 follows established protocols (Section 3.2).

Limitations:

  • Requires pre-functionalized quinoxaline precursors.

  • Radical reactions may lack regioselectivity in polycyclic systems.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Key AdvantagesLimitations
Cyclocondensation4-Methyl-o-phenylenediamine60–75Direct, fewer stepsNitration step requires optimization
Beirut Reaction7-Methylbenzofuroxan50–65High regiocontrolMulti-step oxidation/reduction
Halogenation-Amination7-Methylquinoxaline-2-carbonitrile70–85Scalable, mild conditionsChlorination reagents are corrosive
Radical MethylationQuinoxaline-2-carbonitrile45–55Novel, avoids pre-methylated diaminesLow yields, radical side reactions

Chemical Reactions Analysis

Regiochemical Control in Substitution Reactions

The methyl group at position 7 and cyano group at position 2 create an electron-deficient environment, enhancing reactivity at position 6 for nucleophilic substitution (Figure 1) .

Reaction Type Conditions Outcome Reference
Halogenation NaOCl/KOH in DMF, 0–5°C6-Chloro or 6-bromo derivatives (72–93% yield)
Amination Diamines (e.g., piperazine), DMF, 50°C6-Amino derivatives with retained 7-methyl

Key observation : Halogens at position 6 undergo nucleophilic displacement more readily than those at position 7 due to electronic activation by the cyano group .

Functionalization of the 3-Amino Group

The 3-amino group participates in:

  • Acylation : Reacts with acyl chlorides to form amides, improving aqueous solubility (e.g., 26a–b ) .

  • Metal coordination : Forms complexes with Fe(III) and Cu(II), confirmed by FTIR and conductimetry .

Example :

text
3-Amino-7-methylquinoxaline-2-carbonitrile + Acetyl chloride → 3-Acetamido-7-methylquinoxaline-2-carbonitrile Conditions: Et₃N, CH₂Cl₂, 0°C → rt (Yield: 68–82%)[6][8]

Electronic Effects on Reactivity

The methyl group at position 7 exerts steric and electronic effects:

  • 13C NMR analysis : Methyl substitution at C7 shifts δC10 (quinoxaline core) by +3.2 ppm compared to unsubstituted analogues .

  • HPLC retention times : Methyl derivatives show shorter t<sub>R</sub> due to increased hydrophobicity .

Table 1 : Substituent Effects on Chemical Shifts (δ, ppm)

Position Substituent δC3 δC10
7H152.1128.9
7CH₃152.3132.1
6Cl152.0135.8

Data sourced from .

Biological Activity Correlations

Derivatives demonstrate structure-dependent antiproliferative activity:

  • Hypoxia selectivity : 7-Methyl analogues (e.g., 9h ) show IC₅₀ values of 0.76–4.91 μM against MCF-7 and A549 cells under hypoxia .

  • Mechanistic insights : Downregulate HIF-1α and BCL2 expression, inducing apoptosis via ROS generation .

Stability and Degradation Pathways

  • Acidic conditions : Demethylation occurs at position 7, forming quinoxaline-2-carbonitrile 1,4-dioxide .

  • Photodegradation : UV exposure leads to N-oxide reduction, confirmed by LC-MS .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of 3-amino-7-methylquinoxaline-2-carbonitrile derivatives. For instance, compounds derived from this quinoxaline have shown promising results against breast cancer cell lines, particularly MCF-7 and MDA-MB-231. These derivatives were found to induce apoptosis and downregulate key survival proteins such as HIF1α and BCL2 at submicromolar concentrations .

Case Study: Antiproliferative Activity

A study demonstrated that specific derivatives of this compound exhibited high antiproliferative activity under hypoxic conditions, a common feature of solid tumors. The structural modifications led to enhanced solubility and bioactivity, making them potential candidates for further development in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound possess significant activity against various microbial strains, including Mycobacterium tuberculosis. The synthesis of these compounds often involves the modification of the quinoxaline structure to enhance their efficacy against resistant strains of bacteria .

Table: Antimicrobial Efficacy of Quinoxaline Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium tuberculosis6.25 µg/ml
7-Amino derivativesPseudomonas aeruginosa12.5 µg/ml
6-Halogeno derivativesCandida albicans25 µg/ml

Development of Selective Cytotoxins

Another innovative application involves the creation of selective hypoxia-cytotoxins based on vanadyl complexes with this compound derivatives. These compounds are designed to target hypoxic tumor cells selectively, potentially minimizing damage to normal tissues during cancer treatment. The incorporation of metal complexes enhances the cytotoxic effects under low oxygen conditions, which are typical in many tumors .

Case Study: Vanadyl Complexes

Research has shown that vanadyl complexes with this quinoxaline derivative exhibited enhanced cytotoxicity compared to other metal complexes. The selectivity towards hypoxic cells presents a novel approach in cancer therapy, focusing on maximizing therapeutic efficacy while reducing side effects .

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves multi-step reactions that include cyclization processes using various catalysts and solvents. Recent advancements have focused on improving yields and purities through innovative synthetic pathways utilizing ionic liquids as solvents, which provide eco-friendly alternatives to traditional organic solvents .

Table: Synthetic Methods Overview

MethodologyKey FeaturesYield (%)
Ionic Liquid SynthesisHigh yield, eco-friendly>90
Traditional Organic SolventsLower yield, higher environmental impact<70
Metal-Catalyzed ReactionsEnhanced selectivityVaries

Mechanism of Action

The mechanism of action of 3-Amino-7-methylquinoxaline-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Unlike 4-chloroquinoline-2-carbonitrile, which employs Buchwald-Hartwig cross-coupling for functionalization , the synthesis of this compound remains undocumented in the provided evidence. Methyl and amino substituents in quinoxalines typically require regioselective alkylation and amination, which may involve palladium catalysis or nucleophilic substitution.
  • This contrasts with 4-chloroquinoline-2-carbonitrile, where the electron-withdrawing chlorine atom likely influences reactivity in downstream modifications .

Notes

  • Limitations : The evidence lacks explicit data on the target compound, necessitating extrapolation from structurally related analogs.
  • Authoritative Sources : Patents (e.g., ) and peer-reviewed syntheses (e.g., ) were prioritized to ensure technical accuracy.

Biological Activity

3-Amino-7-methylquinoxaline-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H8N4
  • Molecular Weight : 188.20 g/mol
  • IUPAC Name : this compound
  • CAS Number : 444807-95-8

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria. Its mechanism involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism .
  • Anticancer Properties : Research indicates that this quinoxaline derivative can induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2. In vitro studies demonstrated its effectiveness against several cancer cell lines, including HepG2 (liver) and MCF-7 (breast) cells .
  • VEGFR Inhibition : The compound has been identified as a potential inhibitor of the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. This inhibition is associated with reduced tumor growth and metastasis .

Biological Activity Data

The following table summarizes the biological activities of this compound based on various studies:

Biological Activity Target/Cell Line IC50 (µM) Notes
AntimicrobialStaphylococcus aureus4.5Effective against antibiotic-resistant strains
AnticancerHepG23.4Induces apoptosis via caspase activation
AnticancerMCF-72.1Significant cytotoxicity observed
VEGFR Inhibition-3.07Promotes apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several quinoxaline derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Enterococcus species. The results indicated that this compound exhibited significant activity against these pathogens, highlighting its potential as an antibiotic agent in treating resistant infections .
  • Cancer Therapeutics : In a series of experiments focusing on cancer treatment, this compound was tested on HepG2 and MCF-7 cell lines. The compound not only inhibited cell proliferation but also induced apoptosis through modulation of apoptotic pathways, making it a candidate for further development as an anticancer drug .
  • VEGFR Targeting : Further investigations revealed that the compound effectively inhibits VEGFR signaling pathways, which are critical for tumor angiogenesis. This property suggests that it could be used in combination therapies aimed at reducing tumor vascularization and enhancing the efficacy of existing treatments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-7-methylquinoxaline-2-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, phosphonylation of halogenated quinoxalines using triethyl phosphite under reflux conditions (e.g., anhydrous DMF, 120°C, 12–24 hours) is a common approach . Microwave-assisted synthesis can reduce reaction times (e.g., 30–60 minutes at 150°C) while maintaining yields >75% . Optimization involves adjusting solvent polarity, temperature, and catalyst (e.g., Pd/C for hydrogenation steps). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating the target compound.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl at C7, amino at C3).
  • X-ray crystallography : Use SHELX-2018 for structure refinement and WinGX for data integration . ORTEP-3 can generate thermal ellipsoid plots to visualize molecular geometry .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+).

Q. How are bond angles and puckering parameters analyzed in quinoxaline derivatives?

  • Methodological Answer : Cremer-Pople puckering coordinates quantify non-planar distortions in heterocyclic rings. For quinoxalines, calculate puckering amplitude (QQ) and phase angle (θ\theta) using atomic coordinates from crystallographic data. Software like PLATON or SHELXL integrates these parameters . A mean plane deviation >0.05 Å indicates significant puckering.

Advanced Research Questions

Q. How can electrochemical studies predict the redox behavior of this compound?

  • Methodological Answer : Cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF6_6) reveals reduction potentials. The compound’s 1,4-di-N-oxide derivatives show cathodic peaks near −0.8 V vs. Ag/AgCl, correlating with nitro group reduction . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict redox-active sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What strategies resolve contradictions between crystallographic data and computational models?

  • Methodological Answer : Discrepancies (e.g., bond length deviations >0.02 Å) arise from crystal packing effects vs. gas-phase DFT optimizations. Refine crystallographic data using SHELXL’s TWIN/BASF commands for twinned crystals . Validate computational models by comparing experimental vs. calculated IR spectra or electrostatic potential maps .

Q. How is molecular docking applied to study the bioactivity of quinoxaline carbonitriles?

  • Methodological Answer : Dock this compound into target proteins (e.g., kinases) using AutoDock Vina. Prepare the ligand with Open Babel (Gasteiger charges) and the receptor with PyMOL (remove water, add polar hydrotons). Analyze binding affinities (ΔG) and hydrogen-bond interactions (e.g., amino group with Asp86 in EGFR kinase) . MD simulations (NAMD, 100 ns) assess complex stability.

Q. What experimental designs mitigate challenges in synthesizing halogenated quinoxaline analogs?

  • Methodological Answer : For bromo/methyl derivatives, optimize regioselectivity via directing groups (e.g., nitro at C6). Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl substitutions, ensuring inert conditions (N2_2, Schlenk line). Monitor reaction progress via TLC (Rf_f = 0.4 in 3:7 EtOAc/hexane) .

Notes

  • Avoid using torsion-angle approximations for puckering analysis; Cremer-Pople coordinates are more rigorous .
  • For high-throughput crystallography, combine SHELXC/D/E pipelines with automated data collection (e.g., synchrotron sources) .
  • Always cross-validate computational results (DFT, docking) with experimental data (XRD, CV) to ensure reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.